Radiochemical Synthesis Yield: Boc-Protected Triflate Precursor Enables 2–4× Higher Automated [¹⁸F]FACBC Yield Compared to Early Manual Methods
The Boc-protected amino acid scaffold of CAS 1363381-27-4 is the essential intermediate for generating the triflate labeling precursor syn-1-(N-(t-butoxycarbonyl)amino)-3-[((trifluoromethyl)sulfonyl)oxy]-cyclobutane-1-carboxylic acid ester, which undergoes nucleophilic [¹⁸F]fluoride displacement followed by acidic Boc deprotection to afford [¹⁸F]FACBC [1]. When this Boc-protected precursor is employed in an automated cassette-based synthesis (GE FASTlab™), the radiochemical yield reaches 45–50% (non-decay corrected) with radiochemical purity >98% and total synthesis time of 45 minutes, supporting starting activities up to 200 GBq without radiolysis [2]. In contrast, early manual syntheses using the same Boc-protected precursor scaffold achieved only 12% overall radiochemical yield (end of bombardment) [1], and an improved automated method reported 24% decay-corrected yield [3]. The 2–4× yield enhancement in the optimized automated process is directly attributable to process engineering of the Boc-deprotection and purification steps enabled by the chemical stability of the Boc-protected intermediate.
| Evidence Dimension | Radiochemical yield of [¹⁸F]FACBC from Boc-protected triflate precursor |
|---|---|
| Target Compound Data | 45–50% non-decay corrected (automated FASTlab synthesis using Boc-protected precursor derived from CAS 1363381-27-4 scaffold) |
| Comparator Or Baseline | Early manual method: 12% EOB (Shoup & Goodman, 1999); Improved automated: 24% decay-corrected (McConathy et al., 2003) |
| Quantified Difference | +21–38 percentage points absolute yield (2.1–4.2× relative improvement) vs. early manual method; +21–26 points vs. improved automated method |
| Conditions | Automated FASTlab synthesizer; nucleophilic [¹⁸F]fluoride displacement on triflate precursor; alkaline deprotection of ethyl ester on solid phase; acid deprotection of Boc group; total synthesis time 45 min; starting activity up to 200 GBq |
Why This Matters
For procurement decisions in radiopharmaceutical production facilities, the Boc-protected amino acid scaffold is the irreplaceable starting material for GMP-compliant [¹⁸F]fluciclovine manufacturing; its chemical design directly enables the high-yield automated process that cannot be replicated with non-Boc-protected or non-fluorinated cyclobutane analogs.
- [1] Shoup, T.M.; Goodman, M.M. Synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC): a PET tracer for tumor delineation. J. Label. Compd. Radiopharm. 1999, 42, 215–225. DOI: 10.1002/(SICI)1099-1344(199903)42:3<215::AID-JLCR180>3.0.CO;2-0 View Source
- [2] Wickstrøm, T.; Svadberg, A.; Ryan, O.; Smeets, R.; Romøren, K.; Ochsenfeld, L.; Dyrstad, K. The development of an automated and optimized synthesis of [¹⁸F]Fluciclovine on a FASTlab synthesizer utilising chemometric design. J. Nucl. Med. 2011, 52 (supplement 1), 1433. View Source
- [3] McConathy, J. et al. Improved synthesis of anti-[¹⁸F]FACBC: improved preparation of labeling precursor and automated radiosynthesis. Appl. Radiat. Isot. 2003, 58, 657–666. View Source
